N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide
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Overview
Description
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a benzodioxine moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the benzodioxine moiety: This step often involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions.
Coupling of the thiophene and benzodioxine units: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the carboxamide group: This final step typically involves the reaction of the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (e.g., chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis:
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets. The thiophene ring and benzodioxine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity . The carboxamide group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar electronic properties.
Benzodioxine derivatives:
Carboxamide derivatives: These compounds are widely studied for their biological activities and therapeutic potential.
Uniqueness
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its combination of functional groups, which confer distinct electronic and biological properties.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c23-17(14-6-8-15(9-7-14)19-5-2-12-27-19)13-22-21(24)16-3-1-4-18-20(16)26-11-10-25-18/h1-9,12,17,23H,10-11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQMASMDTXBLKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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